

Application Note: Quantitative Determination of Fluazolate in Soil Samples using HPLC-UV

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Compound of Interest		
Compound Name:	Fluazolate	
Cat. No.:	B1672857	Get Quote

Introduction

Fluazolate is a pre-emergence herbicide used for the control of broadleaved weeds and grasses.[1] Accurate quantification of **Fluazolate** in environmental samples, such as soil, is crucial for regulatory compliance, environmental monitoring, and efficacy studies. This document describes a selective and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the determination of **Fluazolate**. The method is based on common analytical procedures for azole-containing agrochemicals and is suitable for quality control and research purposes.[2][3][4]

Chromatographic Conditions

A C18 column is used to achieve separation, with a mobile phase consisting of a mixture of acetonitrile and water, providing a robust and reproducible method. UV detection is performed at a wavelength selected to maximize the sensitivity for **Fluazolate**.

Method Validation Summary

The analytical method presented is validated based on the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Experimental Protocol



1. Instrumentation and Reagents

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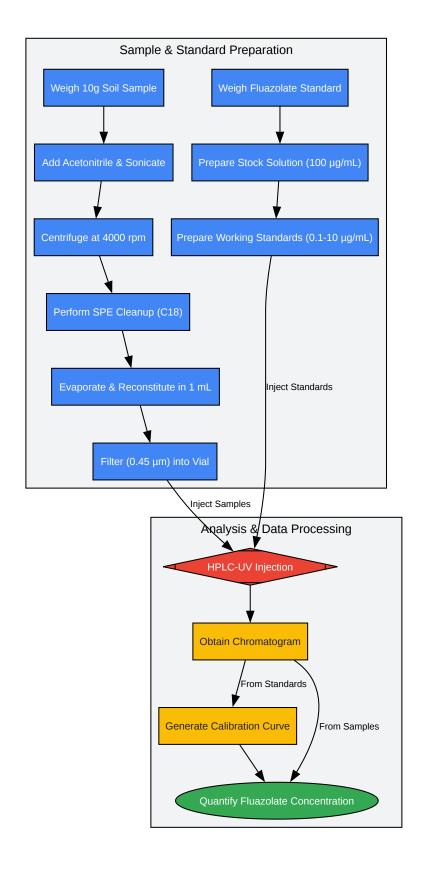
- HPLC system equipped with a quaternary or binary pump, autosampler, column compartment, and UV-Vis detector.
- Analytical balance (4-decimal place).
- Ultrasonic bath.
- Centrifuge.
- Vortex mixer.
- Solid-Phase Extraction (SPE) manifold and C18 cartridges (500 mg, 6 mL).
- Nitrogen evaporator.
- Reagents and Materials:
 - Fluazolate analytical standard (≥97% purity).
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade or Milli-Q).
 - Methanol (HPLC grade).
 - Sodium sulfate (anhydrous, analytical grade).
 - Syringe filters (0.45 μm, PTFE).
- 2. Preparation of Standard Solutions
- Stock Standard Solution (100 μg/mL): Accurately weigh 10 mg of **Fluazolate** standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 4°C.



- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 μg/mL to 10.0 μg/mL. These solutions are used to construct the calibration curve.
- 3. Sample Preparation (Soil Matrix)
- Extraction: Weigh 10 g of sieved soil sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile.
- Sonication: Vortex the mixture for 1 minute and then place it in an ultrasonic bath for 20 minutes to ensure efficient extraction.
- Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
- Collection: Carefully collect the supernatant (the acetonitrile extract) and transfer it to a clean tube.
- Cleanup (Solid-Phase Extraction SPE):
 - Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
 - Loading: Dilute 5 mL of the soil extract with 20 mL of water and load it onto the conditioned
 SPE cartridge.
 - Washing: Wash the cartridge with 5 mL of a water/methanol (80:20 v/v) solution to remove interferences.
 - Elution: Dry the cartridge under vacuum for 5 minutes, then elute the Fluazolate with 5 mL
 of acetonitrile into a collection tube.
- Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
- Filtration: Filter the final solution through a 0.45 μ m syringe filter into an HPLC vial for analysis.
- 4. HPLC-UV Analysis Workflow



The following diagram illustrates the complete workflow from sample preparation to data analysis.





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References

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